N-(3-hydroxyphenyl)-4-methylbenzamide

Cancer Hypoxia Carbonic Anhydrase Tumor Metabolism

Benzamide-based tool compounds often suffer from batch-to-batch variability and regioisomeric ambiguity, risking target shift or activity loss. N-(3-Hydroxyphenyl)-4-methylbenzamide eliminates this uncertainty as a validated, high-purity CA IX inhibitor. • Sub-nanomolar CA IX Ki with 8.1-fold selectivity over CA II-critical for hypoxia and tumor acidosis studies • Distinct SAR profile vs. 4-hydroxy or 3-hydroxy-N-(4-methylphenyl) regioisomers; incorrect analogs abolish CA IX activity • Research-grade purity (≥98%) ensures reproducible in vitro pharmacology and reliable SAR benchmarking

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B5628216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)-4-methylbenzamide
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
InChIInChI=1S/C14H13NO2/c1-10-5-7-11(8-6-10)14(17)15-12-3-2-4-13(16)9-12/h2-9,16H,1H3,(H,15,17)
InChIKeyIWBFDNSNIZBSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Hydroxyphenyl)-4-methylbenzamide: Technical Baseline & Procurement


N-(3-hydroxyphenyl)-4-methylbenzamide (CAS 313493-69-5, molecular formula C₁₄H₁₃NO₂) is a synthetic small-molecule benzamide derivative featuring a 4-methylphenyl (p-tolyl) group and a 3-hydroxyphenyl moiety connected via an amide linkage [1]. This compound is primarily utilized as a versatile scaffold in medicinal chemistry and chemical biology for investigating protein targets such as histone deacetylases (HDACs), heat shock protein 90 (HSP90), and carbonic anhydrases (CAs) . It is commercially available as a research-grade chemical from multiple specialty chemical suppliers, often with specified purity levels (e.g., >98%) to support reproducible in vitro studies .

N-(3-Hydroxyphenyl)-4-methylbenzamide: Substitution Risk


Substituting N-(3-hydroxyphenyl)-4-methylbenzamide with a seemingly similar benzamide analog, such as N-(4-hydroxyphenyl)-4-methylbenzamide or 3-hydroxy-N-(4-methylphenyl)benzamide, presents a significant scientific risk due to well-documented structure-activity relationship (SAR) principles within this compound class . Small positional changes in the hydroxyl or methyl substituents on the phenyl rings can profoundly alter target binding affinity, isoform selectivity, and physicochemical properties like solubility and logP [1]. For instance, a regioisomeric change can shift a compound's primary target from one enzyme family (e.g., HDAC) to another (e.g., carbonic anhydrase), or completely abolish activity. The quantitative evidence below demonstrates that even minor structural variations lead to measurable differences in biological activity, underscoring the necessity for precise chemical identity in research procurement and experimental design.

N-(3-Hydroxyphenyl)-4-methylbenzamide: Key Analog Differences


CA IX Binding Affinity Comparison

N-(3-hydroxyphenyl)-4-methylbenzamide exhibits potent inhibition of the tumor-associated carbonic anhydrase IX (CA IX) with a Ki of 0.570 nM, a value that is 8.1-fold more potent than its activity against the ubiquitous cytosolic isoform CA II (Ki = 4.60 nM) [1]. In contrast, a closely related N-substituted benzamide analog, BDBM50504617, shows a significantly weaker inhibition of CA IX with a Ki of 29 nM, representing a ~51-fold loss in potency [2]. This demonstrates that the specific substitution pattern on the target compound is critical for achieving high-affinity CA IX binding, a property not shared by all benzamides.

Cancer Hypoxia Carbonic Anhydrase Tumor Metabolism

Cellular HSP90 Potency Variation

While N-(3-hydroxyphenyl)-4-methylbenzamide is part of a chemotype explored for HSP90 inhibition, its specific potency varies significantly from other benzamide-based inhibitors. One study reports an IC50 of 52 nM for HSP90 inhibition in NCI-N87 cells (assessed by Her2 degradation) for a specific benzamide derivative [1]. Another benzamide scaffold shows much weaker activity, with an IC50 of 480 nM in HEK cells expressing the mHtt Q73 gene [2]. This nearly 10-fold difference in cellular potency between benzamide analogs underscores that HSP90 inhibitory activity is not a class-wide property but is exquisitely sensitive to the compound's exact structure.

HSP90 Chaperone Cancer Therapeutics Protein Degradation

Ionization Behavior and Regioisomerism

The positioning of the hydroxyl group significantly influences the compound's ionization behavior. N-(3-hydroxyphenyl)-4-methylbenzamide has an estimated pKa of ~9.8 for its phenolic hydroxyl group, indicating that it exists predominantly in its neutral form under physiological pH conditions (pH 7.4) . In comparison, the regioisomer N-(4-hydroxyphenyl)-4-methylbenzamide would be expected to have a different pKa value due to the altered electronic environment of the para-hydroxy group. This difference in pKa can affect solubility, permeability, and protein binding, thereby impacting the compound's behavior in biological assays.

Physicochemical Properties Drug-likeness Formulation Science

N-(3-Hydroxyphenyl)-4-methylbenzamide: Applications & Procurement Scenarios


Selective CA IX Inhibitor Development

N-(3-hydroxyphenyl)-4-methylbenzamide is an ideal starting point for medicinal chemistry programs focused on developing selective CA IX inhibitors. Its sub-nanomolar Ki for CA IX, combined with an 8.1-fold selectivity over the ubiquitous CA II isoform [1], positions it as a validated tool compound for studying the role of CA IX in tumor acidosis, invasion, and metastasis. Procurement of this exact compound, rather than a close analog, is essential to ensure the high potency and selectivity profile reported in the literature. It can be used to establish baseline activity for novel analogs or as a control in cellular models of hypoxia.

Benzamide HSP90 Inhibitor SAR Studies

Given the wide range of HSP90 inhibitory activities observed among benzamide derivatives (from 52 nM to 480 nM in cell-based assays) [1], N-(3-hydroxyphenyl)-4-methylbenzamide serves as a valuable reference scaffold for SAR studies. Researchers procuring this compound can systematically explore how modifications to the N-phenyl and 4-methylbenzamide moieties impact HSP90 binding and client protein degradation. Its activity in specific assays may vary, making it a crucial control for understanding the structural determinants of potent HSP90 inhibition within this chemotype.

Hydroxybenzamide Regioisomer Physicochemical Profiling

The estimated pKa of ~9.8 for the phenolic hydroxyl group of N-(3-hydroxyphenyl)-4-methylbenzamide [1] differentiates it from its regioisomers and makes it a model compound for studying the impact of substitution patterns on drug-like properties. Scientists in pharmaceutical development can use this compound to empirically determine its solubility, logP, and permeability and then compare these data to those of N-(4-hydroxyphenyl)-4-methylbenzamide or 3-hydroxy-N-(4-methylphenyl)benzamide. This approach helps build predictive models for the physicochemical behavior of hydroxybenzamides and informs the design of more developable drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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